molecular formula C15H23N3O4S B344870 N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide CAS No. 77283-38-6

N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide

Katalognummer: B344870
CAS-Nummer: 77283-38-6
Molekulargewicht: 341.4g/mol
InChI-Schlüssel: XMRMCSOIXZIPJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(3-Morpholin-4-ylpropylsulfamoyl)phenyl]acetamide is a synthetic phenylacetamide derivative incorporating a sulfonamide group and a morpholine moiety. The compound has a molecular weight of 341.43 and an empirical formula of C15H23N3O4S . Its structure features a sulfonamide group, a class of compounds known for their historical and ongoing significance as antibacterial agents . Sulfonamides function as structural analogs of p-aminobenzoic acid (PABA), acting as competitive antagonists in the bacterial folate synthesis pathway, which leads to inhibitory bacteriostatic effects . This specific compound is designed for biochemical research and is supplied as a dry powder . Its structure, which includes both acetamide and sulfonamide groups, is similar to that of other N-phenylacetamide derivatives investigated for their antibacterial activities against various phytopathogenic bacteria . The morpholine ring is a common pharmacophore in medicinal chemistry, often incorporated to influence the solubility and bioavailability of drug-like molecules. Researchers can utilize this compound as a building block or reference standard in the design and synthesis of new pharmacological tools, particularly in developing novel anti-infective agents. The product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-13(19)17-14-3-5-15(6-4-14)23(20,21)16-7-2-8-18-9-11-22-12-10-18/h3-6,16H,2,7-12H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRMCSOIXZIPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320739
Record name N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728460
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

77283-38-6
Record name N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Chlorosulfonation Protocol

Reagents :

  • Acetanilide (1.0 equiv)

  • Chlorosulfonic acid (2.5–3.0 equiv)

  • Solvent: Neat or dichloromethane (DCM)

Procedure :

  • Acetanilide is dissolved in DCM and cooled to 0–5°C.

  • Chlorosulfonic acid is added dropwise under vigorous stirring.

  • The mixture is heated to 40–50°C for 2–4 hours.

  • The reaction is quenched on ice, and the product is filtered, washed, and dried.

Key Data :

ParameterValueSource
Yield82–98%
Purity>90% (HPLC)
Reaction Temp40–50°C

Mechanistic Insight :
Chlorosulfonic acid acts as both sulfonating agent and solvent. The acetamide group directs electrophilic substitution to the para position, minimizing ortho byproducts.

Sulfonamide Formation with 3-Morpholinopropylamine

The sulfonyl chloride intermediate reacts with 3-morpholinopropylamine to form the target sulfonamide.

Coupling Reaction

Reagents :

  • 4-Acetamidobenzenesulfonyl chloride (1.0 equiv)

  • 3-Morpholinopropylamine (1.2 equiv)

  • Base: Triethylamine or pyridine (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or acetonitrile

Procedure :

  • Sulfonyl chloride is dissolved in DCM under nitrogen.

  • 3-Morpholinopropylamine and base are added dropwise at 0°C.

  • The reaction is stirred at room temperature for 4–6 hours.

  • The product is isolated via extraction and recrystallized from ethanol.

Key Data :

ParameterValueSource
Yield75–87%
Optimal SolventAcetonitrile
Reaction Time4–6 hours

Optimization Strategies :

  • Phase Transfer Catalysis : Tetrabutylammonium bromide (10 mol%) increases yield to 87% by enhancing amine nucleophilicity.

  • Temperature Control : Reactions at 0°C reduce HCl-induced decomposition.

Alternative Synthetic Pathways

One-Pot Sulfonation-Coupling

A streamlined approach combines sulfonation and coupling in a single reactor:

  • Acetanilide is sulfonated with chlorosulfonic acid.

  • Without isolation, 3-morpholinopropylamine and K₂CO₃ are added directly.

  • The mixture is refluxed in acetonitrile for 8 hours.

Advantages :

  • Eliminates intermediate purification.

  • Overall yield: 70–75%.

Solid-Phase Synthesis

Recent patents describe immobilizing sulfonyl chloride on silica gel, followed by amine coupling. This method enhances purity (>95%) but requires specialized equipment.

Challenges and Solutions

Byproduct Formation

  • Issue : Hydrolysis of sulfonyl chloride to sulfonic acid in humid conditions.

  • Solution : Use anhydrous solvents and inert atmosphere.

Amine Availability

  • Issue : Limited commercial availability of 3-morpholinopropylamine.

  • Synthesis :

    • Morpholine + 1-bromo-3-chloropropane → 3-morpholinopropyl bromide.

    • Gabriel synthesis with potassium phthalimide yields the amine.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, NH), 7.8 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 3.6 (t, 4H, morpholine-OCH₂), 2.4 (m, 6H, morpholine-NCH₂ and propyl-CH₂), 2.1 (s, 3H, COCH₃).

  • IR (KBr) : 1665 cm⁻¹ (C=O), 1340–1150 cm⁻¹ (S=O).

Purity Assessment :

  • HPLC (C18 column): >98% purity with acetonitrile/water (70:30) mobile phase.

Industrial-Scale Considerations

Cost Efficiency :

  • Substituting chlorosulfonic acid with SO₃/DMF complexes reduces corrosion risks.

  • Recycling morpholine via distillation cuts material costs.

Environmental Impact :

  • Closed-loop HCl scrubbing systems minimize emissions .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:

Wirkmechanismus

The primary mechanism of action of N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound can exert antimicrobial and anticancer effects. Additionally, it may interact with other molecular targets and pathways, contributing to its broad spectrum of biological activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituent on Sulfamoyl Group Key Pharmacological Activities References
N-[4-(3-Morpholin-4-ylpropylsulfamoyl)phenyl]acetamide 3-Morpholin-4-ylpropyl Inferred: Potential anti-inflammatory/analgesic (structural analogy)
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) 4-Methylpiperazine Analgesic (comparable to paracetamol)
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (Compound 36) N,N-Diethyl Anti-hypernociceptive (inflammatory pain)
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37) Piperazine Anti-hypernociceptive
N-(4-(Methylsulfonyl)phenyl)acetamide Methylsulfonyl Anti-inflammatory (NSAID pharmacophore)
N-[4-(Ethylsulfamoyl)phenyl]acetamide Ethyl Structural studies (no direct activity reported)
N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide 4-Hydroxyphenylamino Paracetamol synthesis impurity

Structural and Functional Analysis

Morpholinopropyl Substituent

The morpholine ring in the target compound introduces a heterocyclic oxygen atom, which enhances solubility and may facilitate interactions with polar residues in biological targets. This contrasts with piperazine derivatives (e.g., Compound 35), where nitrogen atoms in the ring contribute to basicity and hydrogen bonding .

Piperazine and Diethyl Derivatives

Compounds 35–37 () demonstrate how substituent bulk and electronic properties influence activity:

  • Compound 36 (N,N-diethyl): The lipophilic ethyl groups may enhance membrane permeability, contributing to anti-hypernociceptive effects in inflammatory pain models .
Methylsulfonyl Derivatives

N-(4-(Methylsulfonyl)phenyl)acetamide () is part of a non-steroidal anti-inflammatory drug (NSAID) pharmacophore.

Ethylsulfamoyl and Hydroxyphenylamino Derivatives
  • N-[4-(Ethylsulfamoyl)phenyl]acetamide (): The smaller ethyl group may limit steric hindrance, favoring interactions with shallow binding pockets.

Pharmacological Implications

  • Analgesic vs. Anti-inflammatory Activity: Morpholinopropyl and piperazinyl derivatives (e.g., Compound 35) show analgesic activity, while methylsulfonyl derivatives align with NSAID mechanisms. The target compound’s morpholine group may balance solubility and target specificity for dual activity .
  • Anti-hypernociceptive Effects: Compounds 36 and 37 () highlight the role of sulfamoyl substituents in modulating inflammatory pain pathways. The target compound’s larger substituent may influence duration of action or potency .

Biologische Aktivität

N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), molecular docking analyses, and in vitro assays.

Chemical Structure and Synthesis

The compound features a morpholine ring and a sulfamoyl group attached to a phenyl acetamide backbone. The synthesis typically involves coupling reactions that yield significant amounts of the desired product, often enhanced by techniques such as ultrasound-assisted synthesis.

Anticancer Properties

Numerous studies have investigated the anticancer properties of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (triple-negative breast cancer).

  • HepG2 Cell Line :
    • The compound exhibited an IC50 value indicative of its potency against HepG2 cells, with values ranging from 12.5 µg/mL to 28.399 µg/mL depending on structural modifications.
    • Structure-activity relationship studies revealed that electron-donating groups significantly enhance anti-proliferative activity.
  • MDA-MB-231 Cell Line :
    • In studies focused on triple-negative breast cancer, derivatives of this compound showed improved binding affinity to eEF2K, a protein implicated in cancer progression.
    • The most potent derivatives inhibited cell viability and induced apoptosis in these cancer cells.

The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Molecular docking studies suggest that this compound binds effectively to targets involved in cancer metabolism and growth regulation.

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how structural modifications influence biological activity:

Compound VariantIC50 (µg/mL)Notable Features
Base Compound28.399Sulfamoyl group present
Variant A12.500Enhanced with electron-donating groups
Variant B20.000Morpholine ring modified

These findings indicate that the presence of specific functional groups can significantly alter the compound's potency.

Case Studies

  • Case Study 1 : A study published in MDPI highlighted the synthesis of various derivatives, showing that modifications led to different levels of anti-proliferative activity against HepG2 cells . The most effective compounds were those with additional electron-donating substituents.
  • Case Study 2 : Research on eEF2K inhibitors demonstrated that derivatives of this compound could suppress tumor growth in xenograft models, suggesting potential for clinical application in treating aggressive breast cancers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.